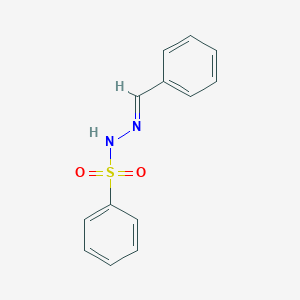

Benzenesulfonic acid, benzylidenehydrazide

Description

Properties

CAS No. |

1666-16-6 |

|---|---|

Molecular Formula |

C13H12N2O2S |

Molecular Weight |

260.31 g/mol |

IUPAC Name |

N-[(Z)-benzylideneamino]benzenesulfonamide |

InChI |

InChI=1S/C13H12N2O2S/c16-18(17,13-9-5-2-6-10-13)15-14-11-12-7-3-1-4-8-12/h1-11,15H/b14-11- |

InChI Key |

YTWHIULHUQMATC-KAMYIIQDSA-N |

SMILES |

C1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2 |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N\NS(=O)(=O)C2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2 |

Other CAS No. |

1666-16-6 |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzenesulfonic acid, benzylidenehydrazide typically involves the reaction of benzenesulfonic acid with benzylidenehydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{SO}_3\text{H} + \text{C}_6\text{H}_5\text{CH}=\text{N}\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{SO}_3\text{NH}\text{N}=\text{CH}\text{C}_6\text{H}_5 ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents, controlled temperature, and pressure to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzenesulfonic acid, benzylidenehydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

Reduction: Reduction reactions can convert the hydrazide group to amine derivatives.

Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sulfur trioxide and fuming sulfuric acid are employed for sulfonation reactions.

Major Products:

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Medicinal Applications

Benzenesulfonic acid, benzylidenehydrazide and its derivatives have been investigated for their biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Hydrazone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain benzylidene hydrazones demonstrate inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range between 2.18 to 12.5 μg/mL, indicating potent activity compared to standard antibiotics .

Anticancer Properties

Research has also focused on the anticancer potential of benzylidene hydrazones. For example, compounds derived from benzylidenehydrazide have shown activity against cancer cell lines with IC50 values indicating effective cytotoxicity. A recent study highlighted the synthesis of new hydrazone derivatives that exhibited promising results in inhibiting tumor growth in vitro .

Analytical Applications

This compound serves as a valuable reagent in analytical chemistry for the detection and quantification of various metal ions and organic compounds.

Spectrophotometric Applications

Hydrazone derivatives are widely used as spectrophotometric agents for the determination of metal ions in environmental and biological samples. For instance, the use of specific hydrazones allows for the detection of copper(II) and nickel(II) ions with detection limits as low as 1.02 μg/mL . The following table summarizes some analytical applications:

| Compound | Metal Ion Detected | Detection Limit (μg/mL) | Color Change |

|---|---|---|---|

| 7-Hydroxy-8-aceto-coumarin hydrazone | Cu(II) | 1.02 - 10.2 | Greenish yellow |

| 2-Acetylfuran benzoyl-hydrazone | Cu(II) | 1.02 - 10.2 | Greenish yellow |

| Benzaldehyde-4-hydroxybenzoylhydrazone | Zn(II) | 10.0 - 11.0 | Yellow |

| 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | Ni(II) | 5.5 - 7.5 | Green |

Materials Science Applications

In materials science, this compound is explored for its potential in synthesizing advanced materials such as polymers and nanomaterials.

Polymer Synthesis

Hydrazone derivatives can act as polymer initiators or cross-linking agents in the preparation of various polymeric materials. Research indicates that these compounds can enhance thermal stability and mechanical properties of polymers when incorporated into their structures .

Nanomaterials Development

The unique properties of hydrazones make them suitable for developing nanoparticles with specific functionalities, such as targeted drug delivery systems or catalysts in chemical reactions .

Case Studies

Several studies illustrate the diverse applications of this compound:

- A study on the synthesis of new hydrazone derivatives demonstrated significant antimicrobial activity against Mycobacterium tuberculosis, with some compounds showing IC90 values below 10 μg/mL .

- Another research focused on the spectrophotometric determination of metal ions using hydrazones highlighted their effectiveness in environmental monitoring .

Mechanism of Action

The mechanism of action of benzenesulfonic acid, benzylidenehydrazide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The hydrazide group plays a crucial role in these interactions, facilitating the formation of stable complexes with the target molecules.

Comparison with Similar Compounds

Key Properties:

- Structural Features : The sulfonic acid group (–SO₃H) provides strong acidity (comparable to sulfuric acid), while the hydrazide (–NH–NH₂) and benzylidene groups enable diverse reactivity and chelation capabilities .

- Synthesis : Typically synthesized via condensation reactions between benzenesulfonyl hydrazide and benzaldehyde derivatives under acidic or catalytic conditions .

Comparison with Structurally Similar Compounds

Benzenesulfonamide Analogs

Benzenesulfonamide derivatives, such as AL34 and AL106 (Table 1), share the benzenesulfonic acid core but replace the hydrazide group with thiadiazole or cyclohexylidene moieties. These structural modifications significantly alter their biological and physicochemical properties:

Key Insight : The hydrazide moiety in benzylidenehydrazide offers superior metal-binding capacity compared to thiadiazole-based analogs, making it more suitable for catalytic and sensor applications .

Substituted Benzenesulfonic Acid Hydrazides

Variations in the hydrazide substituents profoundly influence reactivity and applications:

Key Insight : The benzylidene group enhances π-π stacking interactions, improving fluorescence properties compared to alkyl or halogen-substituted derivatives .

Functional Comparisons

Catalytic Performance

Benzenesulfonic acid derivatives serve as cost-effective catalysts. For example:

- 4-Methylbenzenesulfonic acid : Achieves 73% conversion in thiophene alkylation at 85°C, outperforming ionic liquids (ILs) in cost and recyclability .

Environmental and Regulatory Considerations

Benzenesulfonic acid derivatives are regulated under 40 CFR 721.9790 for environmental safety. Substituted variants like disodium salts exhibit lower toxicity profiles compared to halogenated analogs .

Biological Activity

Benzenesulfonic acid, benzylidenehydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound can be synthesized through the reaction of benzenesulfonic acid with benzylidene hydrazine. The general reaction scheme involves the condensation of the hydrazine derivative with the sulfonic acid under acidic conditions, typically yielding a hydrazone product.

Biological Activities

The biological activities of this compound have been evaluated in several studies, highlighting its potential as an antimicrobial, anti-inflammatory, and antioxidant agent.

Antimicrobial Activity

Research has demonstrated that derivatives of benzenesulfonic acid exhibit notable antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values for various bacterial strains have been reported:

These findings suggest that compounds derived from benzenesulfonic acid can effectively inhibit the growth of various pathogenic microorganisms.

Anti-inflammatory Activity

In vivo studies have shown that certain derivatives can significantly reduce inflammation. For example, compounds synthesized from benzenesulfonamide derivatives were able to inhibit carrageenan-induced rat paw edema by up to 94% at specific time intervals (1, 2, and 3 hours) after administration .

Antioxidant Activity

The antioxidant potential of these compounds has also been explored, with some derivatives exhibiting comparable activity to established antioxidants like Vitamin C. For example, an IC50 value of 0.3287 mg/mL was observed for one derivative compared to 0.2090 mg/mL for Vitamin C .

Case Studies and Research Findings

Several studies have investigated the biological activity of benzylidene hydrazide derivatives:

- Antimycobacterial Activity : A series of hydrazone derivatives were evaluated against Mycobacterium tuberculosis, with some compounds showing IC90 values as low as 2.96 μg/mL , indicating strong antimycobacterial properties .

- Antiviral Properties : Other studies have focused on the antiviral potential of similar compounds, suggesting a broad spectrum of biological activity beyond just antimicrobial effects .

Comparative Analysis of Biological Activities

The following table summarizes key biological activities associated with benzenesulfonic acid derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.